4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride

Medicinal Chemistry Process Chemistry Building Block Procurement

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride (CAS 1951444-56-6) is a heterobicyclic building block composed of a fused pyrazole and partially saturated pyridine ring, supplied as a dihydrochloride salt with molecular formula C₆H₁₁Cl₂N₃ and molecular weight 196.08 g/mol. This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 1 (PDE1) , activin receptor-like kinase 5 (ALK5) , and autotaxin , positioning it as a procurement-relevant entry point for multiple kinase and phosphodiesterase inhibitor discovery campaigns.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.08
CAS No. 1951444-56-6
Cat. No. B2454144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride
CAS1951444-56-6
Molecular FormulaC6H11Cl2N3
Molecular Weight196.08
Structural Identifiers
SMILESC1CC2=C(C=NN2)NC1.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-2-5-6(7-3-1)4-8-9-5;;/h4,7H,1-3H2,(H,8,9);2*1H
InChIKeyPGQGHKQWPADFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine Dihydrochloride (CAS 1951444-56-6): Core Scaffold Identification for Procurement


4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride (CAS 1951444-56-6) is a heterobicyclic building block composed of a fused pyrazole and partially saturated pyridine ring, supplied as a dihydrochloride salt with molecular formula C₆H₁₁Cl₂N₃ and molecular weight 196.08 g/mol . This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 1 (PDE1) [1], activin receptor-like kinase 5 (ALK5) [2], and autotaxin , positioning it as a procurement-relevant entry point for multiple kinase and phosphodiesterase inhibitor discovery campaigns.

Why 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine Dihydrochloride Cannot Be Interchanged with Free Base or Monohydrochloride Analogs


Although the tetrahydropyrazolo[4,3-b]pyridine core is available in three stoichiometric forms—free base (CAS 1189853-67-5, MW 123.16), monohydrochloride (CAS 1187830-47-2, MW 159.62), and dihydrochloride (CAS 1951444-56-6, MW 196.08)—these are not functionally interchangeable in synthetic workflows . Salt stoichiometry directly governs molar equivalents in downstream reactions: 1.0 g of dihydrochloride delivers 5.10 mmol of the free base core after neutralization, whereas 1.0 g of free base delivers 8.12 mmol . Furthermore, the dihydrochloride salt provides enhanced aqueous solubility and ambient storage stability relative to the hygroscopic free base, which is documented to require sealed, dry storage at 2–8°C . Substituting the monohydrochloride or free base without adjusting stoichiometric calculations and solubility parameters can lead to incomplete conversion, irreproducible yields, and failed reaction scale-up . These quantifiable differences in molar delivery, physical form, and storage requirements make generic substitution a material procurement risk.

Quantitative Procurement Differentiation for 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine Dihydrochloride (CAS 1951444-56-6)


Salt Stoichiometry and Molar Delivery: Dihydrochloride vs. Monohydrochloride vs. Free Base

The dihydrochloride form (CAS 1951444-56-6) delivers 5.10 mmol of free base core per gram, compared to 6.26 mmol/g for the monohydrochloride (CAS 1187830-47-2) and 8.12 mmol/g for the free base (CAS 1189853-67-5). This 37.2% lower molar delivery versus the free base and 18.5% lower versus the monohydrochloride must be accounted for in reaction stoichiometry. The dihydrochloride contains two equivalents of HCl, resulting in a higher formula weight (196.08 g/mol) that directly impacts mass-based reagent calculations . For reactions requiring anhydrous or aprotic conditions, the dihydrochloride may require an additional neutralization step with a base (e.g., 2.0 eq. of triethylamine) to liberate the free amine, whereas the free base requires no such step .

Medicinal Chemistry Process Chemistry Building Block Procurement

Aqueous Solubility Advantage of Dihydrochloride Salt Over Free Base Form

The free base form (CAS 1189853-67-5) demonstrates solubility primarily in organic solvents such as dichloromethane and methanol, with limited aqueous solubility . In contrast, the hydrochloride salt forms, including the dihydrochloride, exhibit markedly enhanced solubility in water and polar protic solvents due to ionization of the HCl salt . The dihydrochloride (LogP = -0.0012, as reported by Fluorochem) indicates near-equal partitioning between aqueous and organic phases, whereas the free base is expected to have a higher LogP and lower aqueous solubility . The monohydrochloride form is described as 'soluble in polar solvents, such as water and alcohols' . The dihydrochloride, bearing two ionizable HCl equivalents, provides additional protonation capacity that can further enhance dissolution in aqueous reaction media compared to the monohydrochloride, though direct head-to-head solubility measurements in mg/mL are not available in the open literature for these specific salts.

Solubility Formulation Salt Selection

Purity Specification and Batch-to-Batch Consistency Across Commercial Suppliers

The dihydrochloride salt is commercially available with a minimum purity specification of ≥95% from multiple independent suppliers (AKSci, Fluorochem, Macklin, AChemBlock), with abcr GmbH offering a 97% purity grade . The free base (CAS 1189853-67-5) is typically offered at 95% purity by MolBase and Chemenu . The monohydrochloride (CAS 1187830-47-2) is listed at 95% purity by Aladdin Scientific . The dihydrochloride form provides a higher ceiling purity option (97% from abcr) not commonly observed for the free base or monohydrochloride in the current supplier landscape. The MDL number MFCD18711492 is uniquely assigned to the dihydrochloride, enabling unambiguous procurement tracking distinct from MFCD23115377 (free base) .

Quality Control Purity Procurement Specification

Documented Synthetic Utility as PDE1 and ALK5 Inhibitor Scaffold Precursor

The 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine core is explicitly claimed as the central scaffold in patent families for PDE1 inhibitors (H. Lundbeck A/S, patent PL3478681T3) [1] and has been validated through X-ray crystallography as an ALK5 kinase inhibitor scaffold (PDB 5USQ, resolution 2.55 Å) [2]. In the ALK5 program, a scaffold morphing strategy from 4-substituted quinolines to the pyrazolo[4,3-b]pyridine series resulted in improved ADME properties while maintaining target potency [2]. The monohydrochloride form (CAS 2156657-30-4) is specifically cited as a reactant for autotaxin inhibitor synthesis . The dihydrochloride salt provides the identical core scaffold with a defined 2:1 HCl stoichiometry suitable for direct use in parallel medicinal chemistry libraries where reproducible salt forms are required for automated dispensing and reaction setup. No comparable patent literature explicitly claims the free base as a direct-use scaffold without prior salt formation or derivatization [3].

Kinase Inhibitor PDE1 Inhibitor Medicinal Chemistry Scaffold

Validated Procurement Scenarios for 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine Dihydrochloride (CAS 1951444-56-6)


Parallel Medicinal Chemistry Library Synthesis Requiring Defined Salt Stoichiometry

In automated parallel synthesis platforms, reproducible dispensing of building blocks depends on known salt stoichiometry and molecular weight. The dihydrochloride form (MW 196.08, precisely 2 eq. HCl) eliminates the ambiguity of hygroscopic free base handling and provides a non-hygroscopic solid that can be accurately weighed under ambient conditions. The 5.10 mmol/g molar delivery, when programmed into automated liquid handler calculations, ensures correct stoichiometric ratios for amide bond formation, reductive amination, or Suzuki coupling reactions on the tetrahydropyrazolo[4,3-b]pyridine scaffold . This reproducibility advantage is confirmed by the compound's documented use as a reactant in autotaxin inhibitor programs and its patent-protected application as a PDE1 inhibitor precursor .

Structure-Based Drug Design Campaigns Targeting ALK5 Kinase

The pyrazolo[4,3-b]pyridine scaffold has been co-crystallized with ALK5 kinase (PDB 5USQ, 2.55 Å resolution), providing direct structural evidence of target engagement . Researchers initiating ALK5 inhibitor programs can procure the dihydrochloride salt as a starting material for 7-substituted-pyrazolo[4,3-b]pyridine derivative synthesis, following the scaffold morphing strategy that transformed quinoline hits into this series with improved ADME properties . The 97% purity grade from abcr GmbH ensures minimal interference from impurities in crystallography-grade compound preparation, while the aqueous solubility of the salt form facilitates biochemical assay setup without DMSO-induced artifacts at high concentrations .

Scale-Up Process Chemistry Requiring Accurate Molar Accounting

When scaling reactions from milligram to kilogram quantities, errors in salt form stoichiometry compound multiplicatively. The dihydrochloride's precisely defined 2:1 HCl stoichiometry (verified by elemental analysis and the canonical SMILES: C1=NNC2=C1NCCC2.Cl.Cl) provides unambiguous molar accounting. A process chemist purchasing 100 g of dihydrochloride (510 mmol of free base core equivalent) must add 2.0 equivalents of base (1,020 mmol) for complete neutralization. If the monohydrochloride were inadvertently substituted, the same 100 g mass would contain 626 mmol of core, requiring only 626 mmol of base—a 38.6% excess of neutralization agent that could degrade acid-sensitive functional groups or generate unwanted side products . The availability of the dihydrochloride from bulk suppliers such as American Elements in kilogram quantities further supports its use in pilot-plant scale campaigns .

FGFR and Multi-Kinase Inhibitor Discovery Utilizing Pyrazolo[4,3-b]pyridine Scaffolds

The pyrazolo[4,3-b]pyridine core is claimed in the Incyte Corporation patent family (GE-P20247679-B) as an FGFR inhibitor scaffold for oncology applications . The dihydrochloride salt serves as the ideal starting material for derivatizing the tetrahydropyridine ring with diverse substituents, leveraging the secondary amine at position 5 for rapid SAR exploration through amide coupling, sulfonamide formation, or reductive amination. The availability of the 97% purity grade minimizes the risk of introducing inhibitory impurities into enzymatic assays (e.g., FGFR1-4 biochemical panels), where even trace metal contaminants or synthetic byproducts can produce false-positive IC₅₀ values . The scaffold's documented activity across multiple kinase targets (ALK5, FGFR, and multi-kinase profiles in patent US20060100233) further supports its procurement as a privileged fragment for kinase-focused libraries .

Quote Request

Request a Quote for 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.